methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate
Description
Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate is a fused heterocyclic compound featuring a pyrano[3,2-c]chromene core substituted with an amino group, a cyano group, and a 5-oxo moiety. The 4-position of the pyrano[3,2-c]chromene system is further functionalized with a methyl benzoate group. This structural complexity renders the compound a promising candidate for pharmacological applications, particularly in enzyme inhibition and anticancer research. The presence of electron-withdrawing groups (cyano, carbonyl) and electron-donating substituents (amino, methyl benzoate) creates a unique electronic profile that influences reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c1-26-20(24)12-8-6-11(7-9-12)16-14(10-22)19(23)28-18-13-4-2-3-5-15(13)27-21(25)17(16)18/h2-9,16H,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNOZLLSAKMJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multifaceted Synthetic Strategies for Pyranochromene Derivatives
Multicomponent Reaction Frameworks
The target molecule is synthesized via a one-pot MCR involving three primary components:
- Methyl 4-formylbenzoate : Provides the arylaldehyde moiety bearing the ester group.
- 4-Hydroxycoumarin : Serves as the dihydroxycoumarin precursor for the chromene backbone.
- Malononitrile : Introduces the cyano and amino groups through Knoevenagel condensation and subsequent cyclization.
The reaction proceeds through a cascade sequence:
Catalytic Systems and Optimization
Fe₃O₄-Based Magnetic Nanocatalysts
Iron oxide nanocomposites functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) demonstrate exceptional efficacy, achieving yields up to 98% under optimized conditions (Table 1). The magnetic properties enable facile catalyst recovery, with <5% activity loss after five cycles.
Table 1: Optimization of Fe₃O₄@SiO₂-SO₃H-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 0.05 g | 98 |
| Temperature | 80°C | 98 |
| Solvent | Methanol | 98 |
| Reaction time | 2 h | 98 |
Copper-Functionalized Nanocatalysts
Fe₃O₄@SiO₂@dapsone-Cu nanoparticles facilitate room-temperature synthesis in aqueous media, reducing energy input while maintaining yields >90%. This method emphasizes green chemistry principles, avoiding organic solvents.
Organocatalytic Approaches
Sodium benzoate in water mediates analogous pyrano[2,3-c]pyrazole syntheses, suggesting adaptability for pyranochromenes. While less explored for the target compound, this strategy offers metal-free advantages for pharmaceutical applications.
Detailed Experimental Protocols
Representative Procedure Using Fe₃O₄@SiO₂-SO₃H
- Reaction Setup : Combine methyl 4-formylbenzoate (1 mmol), 4-hydroxycoumarin (1 mmol), malononitrile (1.2 mmol), and Fe₃O₄@SiO₂-SO₃H (0.05 g) in methanol (10 mL).
- Heating : Reflux at 80°C with stirring for 2 h.
- Workup : Filter the catalyst magnetically, concentrate the filtrate, and recrystallize from ethanol.
- Yield : 95–98%.
Analytical Characterization Data
Spectroscopic Profiles
Comparative Analysis of Methodologies
Table 2: Synthesis Route Comparison
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|---|
| Magnetic nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Methanol | 2 | 98 | 5 cycles |
| Aqueous-phase | Fe₃O₄@SiO₂@dapsone-Cu | Water | 3 | 92 | 6 cycles |
| Organocatalytic | Sodium benzoate | Water | 4 | 85 | Not reusable |
Key findings:
Mechanistic Elucidation
The reaction pathway (Scheme 1) involves:
- Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
- Michael addition : 4-Hydroxycoumarin attacks the nitrile’s β-carbon.
- Cyclization : Hemiketal formation followed by dehydration yields the pyran ring.
- Tautomerization : Keto-enol tautomerism stabilizes the 5-oxo group.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of multiple functional groups makes it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The chromene core is known for its anti-inflammatory, antioxidant, and anticancer activities, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatile reactivity allows for the creation of materials with specific properties tailored to various applications.
Mechanism of Action
The mechanism of action of methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyrano[3,2-c]chromene family, which has been extensively studied for its bioactivity. Key analogues include:
2.1. 4-Aryl-4H-Pyrano[3,2-c]Chromene Derivatives
- 4-(4'-Chlorophenyl)-3-Cyano-2-Ethoxymethyleneamino-4H,5H-Pyrano[3,2-c][1]Benzopyran-5-One (Compound 2 in ) Structure: Features a 4-chlorophenyl group at the 4-position and an ethoxymethyleneamino substituent. Synthesis: Derived from 2-amino-4-(4'-chlorophenyl)-3-cyano-4H,5H-pyrano[3,2-c][1]benzopyran-5-one via reaction with triethyl orthoformate in acetic anhydride . Key Difference: Lacks the methyl benzoate group, which reduces steric bulk and alters solubility compared to the target compound.
2.2. Pyrano[3,2-c]Chromene Derivatives with Anticancer Activity
- 3-Phenyl-2H,5H-Pyrano[3,2-c]Chromen-2-One Derivatives () Structure: Contains a phenyl group at the 3-position and an acetate or hydroxyl group at the 5-position. Activity: Exhibited antineoplastic effects in NCI-60 human tumor cell line panels, with IC50 values ranging from 1–10 μM. The most active compound, 3g, showed an antitubulin mechanism . Key Difference: The absence of the cyano and methyl benzoate groups likely reduces electron-withdrawing effects, impacting binding affinity to tubulin.
2.3. Enzyme Inhibitors
- 4-(2-Amino-3-Cyano-5-Oxo-4,5-Dihydropyrano[3,2-c]Chromen-4-Yl)-1-(4-Fluorobenzyl)Pyridinium Chloride (C16 in ) Structure: Incorporates an N-benzylpyridinium scaffold linked to the pyrano[3,2-c]chromene core. Activity: Demonstrated potent acetylcholinesterase (AChE) inhibition (IC50 = 0.038 μM) and high selectivity for AChE over butyrylcholinesterase (BuChE) (SI > 1000) . Key Difference: The pyridinium group enhances cationic interactions with AChE’s catalytic site, a feature absent in the methyl benzoate-substituted target compound.
Table 1: Comparative Analysis of Key Properties
Physicochemical Properties
- Melting Points :
- Target compound: Unreported, but analogues (e.g., 8b, 8c in ) show melting points between 125–178°C, influenced by substituent polarity and crystallinity .
Biological Activity
Methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate, a compound with diverse biological activities, has gained attention in pharmacological research. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H15N3O5
- CAS Number : 361372-32-9
- Molecular Weight : 353.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and the inhibition of cell proliferation markers like cyclin D1 and CDK2.
- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Pharmacological Applications
The compound's diverse pharmacological effects suggest several potential therapeutic applications:
- Cancer Treatment : Preliminary studies show efficacy against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in these cells makes it a candidate for further development as an anticancer agent.
- Neurological Disorders : Due to its antioxidant properties, there is potential for application in neuroprotection against diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
- Anticancer Activity Study :
- Anti-inflammatory Study :
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of cytokine production |
Table 2: Case Studies Overview
Q & A
Basic Question: What are the optimal synthetic routes for methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate?
Answer:
The synthesis typically involves a multi-step process, including cyclocondensation of substituted chromenones with cyanoacetamide derivatives. Key steps:
- Microwave-assisted synthesis improves reaction efficiency (e.g., 80–85% yield in 15 minutes vs. 6–8 hours conventionally) by enhancing molecular collisions .
- Solvent selection : Ethanol or acetic acid under reflux conditions facilitates the Knoevenagel condensation and cyclization steps.
- Catalysts : Piperidine (0.1–0.5 mol%) is critical for activating the cyano group and stabilizing intermediates .
Critical Parameters : - Temperature control (70–90°C) to avoid side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.
Basic Question: How is the compound characterized structurally?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR : and NMR confirm the pyranochromene core and substituents (e.g., benzoate methyl at δ 3.9 ppm, amino protons at δ 5.2–5.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 85° between pyran and chromene planes) to validate stereochemistry .
- IR spectroscopy : Peaks at 1680 cm (C=O stretch) and 2190 cm (C≡N) confirm functional groups .
Basic Question: What are the preliminary biological screening protocols for this compound?
Answer:
- Enzyme inhibition assays : Test against COX-2 or kinases (IC determination via fluorometric methods) .
- Antimicrobial activity : Agar diffusion assays (MIC values vs. S. aureus and E. coli) with 50–100 µg/mL concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC ~20 µM) with DMSO as vehicle control .
Advanced Question: How to resolve contradictory data in solubility and reactivity studies?
Answer:
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from:
- Polymorphism : Use DSC/TGA to identify crystalline vs. amorphous forms, which affect dissolution rates .
- pH-dependent stability : Conduct UV-Vis spectroscopy at pH 2–12 to track degradation (e.g., hydrolysis of the cyano group at pH >10) .
Resolution Strategy : - Compare data under standardized conditions (e.g., 25°C, 0.1 M PBS buffer).
- Validate via HPLC-MS to identify degradation products .
Advanced Question: What mechanistic insights exist for its reactivity in nucleophilic substitutions?
Answer:
- DFT calculations : Predict activation energies (e.g., 45 kJ/mol for attack at the C-4 position) and regioselectivity .
- Kinetic studies : Pseudo-first-order kinetics in ethanol/water mixtures show rate constants (k) of 0.05–0.1 min .
- Isotopic labeling : -tracing confirms water participation in hydrolysis pathways .
Advanced Question: How to design computational models for predicting its pharmacokinetics?
Answer:
- ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (2.1–2.5), BBB permeability (CNS < -2), and CYP450 inhibition .
- MD simulations : GROMACS simulations (CHARMM force field) model membrane penetration and protein binding (e.g., 50 ns runs) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity (R >0.85) .
Advanced Question: What crystallographic challenges arise during structural analysis?
Answer:
- Disorder in the benzoate group : Resolve via SHELXL refinement (R-factor <0.05) with anisotropic displacement parameters .
- Hydrogen bonding networks : Identify O-H···N interactions (2.8–3.0 Å) using Mercury software to map supramolecular packing .
- Twinned crystals : Apply PLATON’s TWINABS for data integration (Hooft y <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
